
2-Chloro-N-(5-éthyl-1,3,4-thiadiazol-2-yl)acétamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide has several scientific research applications, including:
Mécanisme D'action
Biochemical Pathways
Without specific target identification, it is challenging to summarize the affected biochemical pathways and their downstream effects. Thiadiazole derivatives have been reported to display anticancer effects , suggesting that they may influence pathways related to cell proliferation and apoptosis.
Result of Action
Based on the reported anticancer activity of similar thiadiazole derivatives , it can be hypothesized that this compound may have effects on cell proliferation and survival.
Action Environment
The action, efficacy, and stability of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules . .
Analyse Biochimique
Biochemical Properties
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes and proteins. The thiadiazole ring in its structure allows it to participate in various biochemical pathways. It has been observed to interact with enzymes such as urease, where it acts as an inhibitor . This interaction is crucial as urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, a process important in nitrogen metabolism.
Cellular Effects
The effects of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, thiadiazole derivatives, including 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide, have been shown to exhibit anticancer properties by inducing apoptosis and inhibiting cell proliferation . These effects are mediated through the modulation of signaling pathways and the expression of genes involved in cell cycle regulation and apoptosis.
Molecular Mechanism
At the molecular level, 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with urease results in the inhibition of the enzyme’s activity, thereby affecting nitrogen metabolism . Additionally, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular functions.
Temporal Effects in Laboratory Settings
The temporal effects of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide in laboratory settings have been studied to understand its stability and long-term effects. It has been observed that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular functions.
Dosage Effects in Animal Models
In animal models, the effects of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide vary with dosage. At lower doses, the compound exhibits beneficial effects such as enzyme inhibition and modulation of cellular processes without significant toxicity . At higher doses, toxic effects have been observed, including adverse impacts on liver and kidney functions. These findings highlight the importance of dosage optimization in therapeutic applications.
Metabolic Pathways
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound is metabolized primarily in the liver, where it undergoes biotransformation to more water-soluble metabolites that are excreted via the kidneys . This metabolic process ensures the compound’s elimination from the body, preventing accumulation and potential toxicity.
Transport and Distribution
The transport and distribution of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is efficiently taken up by cells and distributed to various tissues, including the liver, kidneys, and brain . Its distribution is influenced by its lipophilicity, allowing it to cross cellular membranes and reach its target sites.
Subcellular Localization
Within cells, 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is localized to specific subcellular compartments. It has been observed to accumulate in the cytoplasm and nucleus, where it interacts with its target enzymes and regulatory proteins . This subcellular localization is crucial for its biological activity, as it ensures the compound reaches its sites of action to exert its effects.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide typically involves the reaction of 2-amino-1,3,4-thiadiazole with chloroacetyl chloride . The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually refluxed in an organic solvent like dichloromethane or ethanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation and Reduction: The thiadiazole ring can undergo oxidation or reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted thiadiazole derivatives, which can exhibit different biological and chemical properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-(5-(methoxymethyl)-1,3,4-thiadiazol-2-yl)acetamide
- 2-Chloro-N-(5-isopropyl-1,3,4-thiadiazol-2-yl)acetamide
- N-(4-chloro-2-fluorophenyl)-2-((5-methyl-1,3,4-thiadiazol-2-yl)thio)acetamide
Uniqueness
2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is unique due to its specific substitution pattern on the thiadiazole ring, which imparts distinct chemical and biological properties. Its ethyl group at the 5-position of the thiadiazole ring differentiates it from other similar compounds and contributes to its specific activity profile .
Propriétés
IUPAC Name |
2-chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3OS/c1-2-5-9-10-6(12-5)8-4(11)3-7/h2-3H2,1H3,(H,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBCHYYJDLIXCPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00342452 | |
| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21521-90-4 | |
| Record name | 2-Chloro-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00342452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


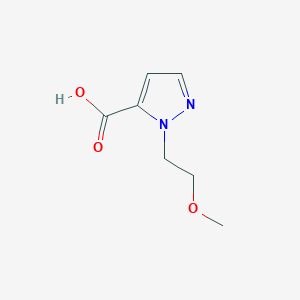
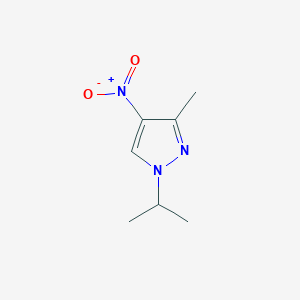
![3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B1361035.png)

![3-(5-Chloromethyl-[1,2,4]oxadiazol-3-yl)-aniline](/img/structure/B1361037.png)


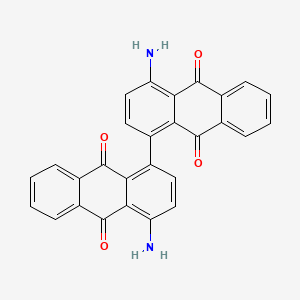
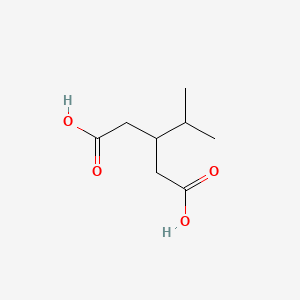
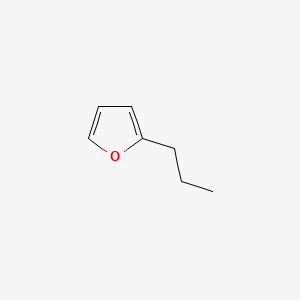


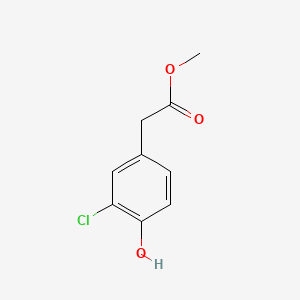
![5-Ethynyl-benzo[1,3]dioxole](/img/structure/B1361060.png)
